2-acétamido-4,6-O-benzylidène-2-désoxy-β-D-glucopyranoside d'allyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple steps, including selective benzylation, acetylation, and glycosylation reactions. One method described the synthesis of cis-(1-->3)-glycosides of this compound via oxidation of the hydroxymethyl group under Jones conditions, with structures confirmed by NMR spectroscopy (Madaj et al., 2004). Another approach involved controlled, partial benzylation and condensation with oxazoline to give disaccharide derivatives, highlighting the versatility of this compound in oligosaccharide synthesis (Warren & Jeanloz, 1977).

Molecular Structure Analysis

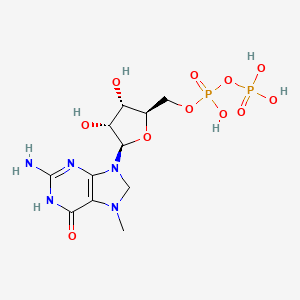

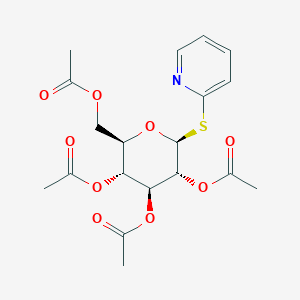

The molecular structure of Allyl-2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is characterized by the presence of an acetamido group and a benzylidene acetal, which are crucial for its reactivity and functionalization. NMR spectroscopy is a common tool used to confirm the structure and the configuration of glycosidic linkages in synthesized compounds.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including glycosidation and oxidation, to form complex oligosaccharides. Side products such as N-acetyl-2,3,4-tri-O-acetyl-L-fucopyranosylamine and products of O-acetyl group migration have been identified, demonstrating the compound's reactivity (Madaj et al., 2002).

Applications De Recherche Scientifique

Synthèse des glycopeptides et des glycoprotéines {svg_1}

Ce composé est un réactif polyvalent qui trouve des applications dans l'industrie biomédicale pour la synthèse de glycopeptides et de glycoprotéines {svg_2}. Les glycopeptides et les glycoprotéines jouent des rôles essentiels dans les processus biologiques, notamment l'interaction cellule-cellule, la réponse immunitaire et la reconnaissance des agents pathogènes.

Recherche pharmaceutique {svg_3}

Le 2-acétamido-4,6-O-benzylidène-2-désoxy-β-D-glucopyranoside d'allyle possède un potentiel pharmaceutique important car il peut être utilisé dans la recherche de diverses maladies {svg_4}. Ce composé présente des activités antibactériennes, antitumorales et antivirales potentielles, ce qui en fait un candidat remarquable pour les applications de développement de médicaments {svg_5}.

Synthèse des glycoconjugués {svg_6}

L'azoture de 2-acétamido-3-O-allyl-4,6-O-benzylidène-2-désoxy-β-D-glucopyranosyle, un composé apparenté, joue un rôle crucial en tant que réactif chimique dans la synthèse des glycoconjugués en raison de sa remarquable réactivité et sélectivité {svg_7}. Les glycoconjugués sont des molécules qui résultent de la liaison covalente d'un glucide à une protéine, un lipide ou une autre molécule organique et jouent des rôles importants dans les phénomènes de reconnaissance biologique impliquant les cellules et les protéines.

Safety and Hazards

Orientations Futures

Given its significant pharmaceutical potential, this compound can be employed in the research of various diseases . It exhibits potential antibacterial, antitumor, and antiviral activities, making it a notable candidate for drug developing applications . It holds immense potential to combat the debilitating effects of life-threatening diseases like cancer, diabetes, and Alzheimer’s .

Mécanisme D'action

Target of Action

It’s known to exhibit potent antimicrobial activity against pathogens includingStaphylococcus aureus and Candida albicans .

Mode of Action

It’s known to exhibit antimicrobial activity, suggesting it interacts with bacterial or fungal targets to inhibit their growth .

Biochemical Pathways

Given its antimicrobial activity, it likely interferes with essential metabolic pathways in bacteria and fungi .

Result of Action

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside exhibits potent antimicrobial activity, indicating that it effectively inhibits the growth of certain bacteria and fungi . This compound also holds immense potential to combat the debilitating effects of life-threatening diseases like cancer, diabetes, and Alzheimer’s .

Propriétés

IUPAC Name |

N-(8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNDVHTWHYQMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.